molecular formula C7H8N4 B11923360 8,9-Dimethyl-9H-purine

8,9-Dimethyl-9H-purine

Cat. No.: B11923360
M. Wt: 148.17 g/mol
InChI Key: SEAIKZNEDUNPPW-UHFFFAOYSA-N
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Description

8,9-Dimethyl-9H-purine is an alkyl-substituted purine with the CAS Number 85180-61-6 and a molecular formula of C 7 H 8 N 4 . This compound belongs to the class of 9H-purines, a foundational structure in biological systems that includes the primary nucleobases adenine and guanine found in DNA and RNA . The specific methylation at the 8 and 9 positions modifies the core purine scaffold, making it a valuable intermediate for chemical synthesis and pharmaceutical research. This chemical serves primarily as a versatile building block in medicinal chemistry for the design and synthesis of novel purine-based analogs . Researchers leverage its structure to create more complex molecules that may exhibit biological activity, potentially targeting enzymes or receptors involved in various disease pathways. Purine derivatives, in general, are explored for a wide range of therapeutic applications, and this compound provides a key starting point for such investigations . Its properties are of interest in developing potential antiviral or anticancer agents, as well as in probing biochemical mechanisms. This product is intended for research purposes only. It is strictly for use in laboratory settings and is not meant for diagnostic, therapeutic, or any human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H8N4

Molecular Weight

148.17 g/mol

IUPAC Name

8,9-dimethylpurine

InChI

InChI=1S/C7H8N4/c1-5-10-6-3-8-4-9-7(6)11(5)2/h3-4H,1-2H3

InChI Key

SEAIKZNEDUNPPW-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CN=CN=C2N1C

Origin of Product

United States

Chemical Reactivity and Transformation of 8,9 Dimethyl 9h Purine Scaffolds

Electrophilic and Nucleophilic Substitutions on the Purine (B94841) Nucleus

The purine ring system, a fusion of pyrimidine (B1678525) and imidazole (B134444) rings, exhibits a complex reactivity pattern towards both electrophiles and nucleophiles. The electron distribution within the heterocyclic system and the nature of the substituents dictate the preferred sites of reaction.

Halogenation and Amination Reactions

Halogenation of the purine core is a crucial transformation, providing versatile intermediates for further functionalization. While direct halogenation of 8,9-Dimethyl-9H-purine is not extensively detailed in the provided search results, general principles of purine chemistry suggest that the C6 position is the most susceptible to nucleophilic attack, making it a primary target for halogenation via nucleophilic substitution of a suitable leaving group. researchgate.net For instance, the reaction of 6-chloropurine (B14466) derivatives with various nucleophiles is a well-established method for introducing diverse functionalities. rsc.orgrsc.org

Amination reactions on the purine nucleus are fundamental for the synthesis of a wide range of biologically active compounds. Nucleophilic substitution of a halogen atom, typically at the C6 position, by an amine is a common strategy. rsc.orgnih.gov The reactivity of the C6 position towards nucleophiles is higher than that of the C2 or C8 positions. beilstein-journals.org For example, 6-chloropurine analogues can be treated with various amines, such as ammonia (B1221849) or methylamine, to yield the corresponding 6-amino derivatives. nih.gov

A recent review highlights various reactions involving purine derivatives, including halogenation (specifically bromination) and amination through nucleophilic substitution. rsc.org

Alkylation and Benzoylation of Reactive Sites

Alkylation of the purine ring can occur at different nitrogen atoms, and the regioselectivity is influenced by the reaction conditions and the existing substituents. rsc.org While the N9 position is often the most nucleophilic and prone to alkylation, the presence of a methyl group at this position in this compound directs further alkylation to other available nitrogen atoms. wur.nl Benzoylation, another important modification, typically occurs at the exocyclic amino groups or at the nitrogen atoms of the purine ring. rsc.org

Transition Metal-Catalyzed Coupling Reactions in Purine Functionalization

Transition metal-catalyzed cross-coupling reactions have become indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds in purine chemistry, allowing for the introduction of a wide array of functional groups. mdpi.comresearchgate.netnih.gov

Suzuki, Stille, and CuAAC Coupling Strategies

The Suzuki-Miyaura coupling reaction is a powerful and widely used method for the synthesis of aryl- and alkenyl-substituted purines. researchgate.netstudfile.netnih.gov This palladium-catalyzed reaction typically involves the coupling of a halopurine with a boronic acid derivative. studfile.netnih.gov The C6 position of the purine ring is generally the most reactive in these couplings. researchgate.net For instance, 6-chloropurine derivatives readily undergo Suzuki-Miyaura coupling with various phenylboronic acids to yield 6-phenylpurine derivatives. studfile.netnih.gov The reaction can also be applied to introduce substituents at the C2 and C8 positions. researchgate.netacs.org

The Stille coupling reaction, which utilizes organotin reagents, is another effective method for functionalizing the purine scaffold. beilstein-journals.orgwikipedia.org It has been successfully employed for the introduction of aryl, heteroaryl, alkenyl, and allyl groups at various positions of the purine ring. beilstein-journals.orgwikipedia.orgnih.gov For example, Stille coupling has been used to synthesize C8-substituted purine nucleosides. researchgate.net

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) , a cornerstone of "click chemistry," provides an efficient and bio-orthogonal method for linking purine scaffolds to other molecules. rsc.orgresearchgate.netglenresearch.com This reaction involves the cycloaddition of a purine-containing azide (B81097) with a terminal alkyne to form a stable triazole linkage. rsc.orgresearchgate.net The CuAAC reaction is characterized by its high yield, mild reaction conditions, and tolerance of a broad range of functional groups. glenresearch.com This strategy has been used to synthesize various purine derivatives, including bis-purine compounds. rsc.org

Coupling ReactionCatalyst/ReagentsSubstratesPosition of FunctionalizationReference
Suzuki-Miyaura Pd catalyst, BaseHalopurines, Boronic acidsC6, C2, C8 researchgate.netstudfile.netnih.gov
Stille Pd catalystHalopurines, OrganostannanesC6, C8 researchgate.netbeilstein-journals.orgwikipedia.org
CuAAC Cu(I) catalystAzido-purines, AlkynesVaries rsc.orgresearchgate.netglenresearch.com

Cyanation Reactions at C8 Position

Direct C-H cyanation of purines at the C8 position has emerged as a powerful method for introducing a cyano group, a versatile synthetic handle. researchgate.netdntb.gov.ua This transformation can be achieved through a sequence involving activation with triflic anhydride (B1165640) followed by nucleophilic cyanation with trimethylsilyl (B98337) cyanide (TMSCN). researchgate.net The electron-rich nature of the imidazole ring directs the cyanation to the C8 position. researchgate.net The resulting 8-cyanopurines can be further manipulated to generate a variety of other functional groups. researchgate.net

Redox Reactions and Functional Group Interconversions of Methylated Purines

The purine ring system and its substituents can undergo various redox reactions. The oxidation of purines can lead to the formation of oxo-derivatives, such as 8-oxo-7,8-dihydroguanine, which is a common product of oxidative DNA damage. doi.orgscispace.com The electrochemical and enzymatic oxidation of N-methylated uric acids has also been studied. doi.org

Methylated purines can undergo various chemical transformations. For instance, the methyl groups themselves can be subject to radical-mediated reactions. nih.gov Furthermore, functional group interconversions (FGIs) are a fundamental aspect of organic synthesis, allowing for the transformation of one functional group into another. numberanalytics.comic.ac.uk These transformations are crucial for the strategic synthesis of complex molecules. numberanalytics.com In the context of methylated purines, this could involve the conversion of a methyl group into other functionalities or the modification of other substituents on the purine ring. ub.eduvanderbilt.eduyoutube.com For example, an amino group can be converted to other functionalities through diazotization reactions. rsc.org

The study of the redox chemistry of methylated purines is important for understanding their biological roles and for the development of new synthetic methodologies. oup.com

Spectroscopic and Structural Data for this compound Not Available in Public Scientific Literature

A thorough search of scientific databases and chemical literature has been conducted to gather advanced spectroscopic data for the compound this compound. Despite extensive investigation, specific experimental data pertaining to its Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) characterization are not available in the public domain.

The characterization of a chemical compound to the standards requested, including detailed analysis of ¹H NMR, ¹³C NMR, and two-dimensional NMR spectra, as well as high-resolution mass spectrometry for formula and fragmentation analysis, requires access to published research where the compound has been synthesized and analyzed.

While spectral data for numerous other substituted purine derivatives, including those with methyl groups at various positions, are documented, these are not applicable to the specific chemical structure of this compound. acs.orgresearchgate.netrsc.org The presence or absence of other functional groups, such as chloro, amino, or carboxyl moieties, profoundly influences the electronic environment of the purine core and its substituents. nist.govnih.gov This, in turn, leads to significant differences in chemical shifts, coupling constants, and mass fragmentation patterns. Therefore, extrapolating data from related but distinct molecules would result in a scientifically inaccurate and misleading representation.

General principles of NMR and MS for purine skeletons are well-established. ipb.ptplos.org For instance, the protons on the purine ring (H-2 and H-6) would be expected in the aromatic region of the ¹H NMR spectrum, and the methyl group protons would appear as singlets in the aliphatic region. In mass spectrometry, the molecular ion peak would be expected, followed by fragmentation patterns potentially involving the loss of methyl groups or cleavage of the purine ring system. However, without experimental data, any specific values provided would be purely theoretical and not based on empirical research findings.

Due to the absence of the necessary experimental data for this compound, it is not possible to generate the detailed and scientifically accurate article as requested in the specified outline.

Advanced Spectroscopic Characterization and Structural Elucidation of 8,9 Dimethyl 9h Purine

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful non-destructive method used to identify the functional groups and probe the molecular structure of a compound. These techniques measure the vibrational frequencies of bonds within a molecule. IR spectroscopy measures the absorption of infrared radiation as it excites molecular vibrations (stretching, bending), while Raman spectroscopy measures the inelastic scattering of monochromatic light that interacts with molecular vibrations. The two techniques are complementary, as some vibrational modes may be strong in IR and weak or silent in Raman, and vice versa.

For 8,9-Dimethyl-9H-purine, vibrational spectroscopy would confirm the presence of the purine (B94841) core and the attached methyl groups. The purine ring itself gives rise to a complex series of characteristic vibrations. These include C-H aromatic stretching, C=N and C=C ring stretching, in-plane ring "breathing" modes, and various C-H bending vibrations. The two methyl groups (at the C8 and N9 positions) would be identified by their characteristic symmetric and asymmetric C-H stretching and bending (scissoring, rocking) modes.

While a definitive experimental spectrum for this compound is not available, the expected characteristic vibrational frequencies can be predicted based on data from purine and its derivatives. researchgate.netnist.gov

Interactive Data Table: Expected Vibrational Frequencies for this compound

Wavenumber Range (cm⁻¹)Vibrational ModeTechnique(s)
3150 - 3000Aromatic C-H Stretching (purine ring)IR, Raman
3000 - 2850Aliphatic C-H Stretching (methyl groups)IR, Raman
1650 - 1450C=N and C=C Ring Stretching (purine ring)IR, Raman
1470 - 1430Asymmetric C-H Bending (methyl groups)IR, Raman
1380 - 1360Symmetric C-H Bending (methyl groups)IR, Raman
1400 - 1200In-plane Ring Skeletal VibrationsIR, Raman
900 - 650Out-of-plane C-H Bending (purine ring)IR

Electronic Absorption Spectroscopy (UV-Vis) for Chromophoric Characterization

Electronic absorption spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. The purine ring is an aromatic chromophore, meaning it absorbs light in the UV region. The absorption of UV light promotes electrons from a lower energy molecular orbital (typically a π bonding orbital) to a higher energy molecular orbital (a π* antibonding orbital).

The UV-Vis spectrum of this compound is expected to show characteristic absorption bands resulting from π → π* transitions within the purine ring system. The position (λmax) and intensity (molar absorptivity, ε) of these bands are sensitive to the molecular structure and the solvent used. For the parent purine compound in a neutral aqueous solution, absorptions are typically observed around 260 nm. beilstein-journals.org The presence of the two methyl groups is expected to cause minor shifts (bathochromic or hypsochromic) in the absorption maxima compared to the unsubstituted purine. Analysis of the UV-Vis spectrum is crucial for confirming the nature of the chromophore and for quantitative analysis. upi.edu

Interactive Data Table: Expected Electronic Absorption Data for this compound

Expected λmax (nm)Electronic TransitionSolvent System
~260 - 265π → πEthanol or Water
~200 - 210π → πEthanol or Water

Note: The exact λmax and molar absorptivity values require experimental measurement.

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By diffracting a beam of X-rays off a single crystal of the substance, a unique diffraction pattern is generated. Mathematical analysis of this pattern allows for the calculation of the electron density map of the molecule, from which the exact positions of the atoms, bond lengths, bond angles, and torsional angles can be determined.

For this compound, a successful single-crystal X-ray diffraction analysis would provide unequivocal proof of its structure. It would confirm the connectivity of the atoms, including the specific placement of the methyl groups at the C8 and N9 positions, distinguishing it from other dimethylpurine isomers. Furthermore, the analysis would reveal detailed information about the planarity of the purine ring and the conformation of the methyl groups. The resulting data would also describe how the molecules pack together in the crystal lattice, revealing any significant intermolecular interactions such as π-π stacking or C-H···N hydrogen bonds. nih.goviucr.org

Although no published crystal structure for this compound (CAS 85180-61-6) is currently available in open crystallographic databases, the parameters that would be obtained from such an analysis are well-defined.

Interactive Data Table: Crystallographic Parameters for this compound

ParameterDescriptionValue
Chemical FormulaThe elemental composition of the molecule.C₇H₈N₄
Crystal SystemThe symmetry system of the crystal lattice (e.g., monoclinic, orthorhombic).To be determined experimentally
Space GroupThe specific symmetry group of the crystal.To be determined experimentally
Unit Cell DimensionsThe lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).To be determined experimentally
ZThe number of molecules per unit cell.To be determined experimentally
Bond Lengths (Å)The precise distances between bonded atoms.To be determined experimentally
Bond Angles (°)The precise angles formed by three connected atoms.To be determined experimentally
Intermolecular ForcesNon-covalent interactions (e.g., hydrogen bonds, π-stacking) in the crystal.To be determined experimentally

Computational and Theoretical Investigations of 8,9 Dimethyl 9h Purine Systems

Quantum Chemical Calculations of Molecular and Electronic Structure Parameters

Quantum chemical calculations are fundamental to predicting the physicochemical characteristics of complex molecular systems. researchgate.net For methylated purines, these methods elucidate how the addition of methyl groups to the purine (B94841) ring alters its structural and electronic properties.

Density Functional Theory (DFT) has become a primary method for investigating the molecular and electronic properties of purine derivatives due to its balance of computational cost and accuracy. ustc.edu.cnuantwerpen.be Studies on N-methylated purines often employ functionals like B3LYP in conjunction with basis sets such as 6-31G** or 6-311G(d,p) to perform complete geometry optimizations and calculate electrostatic properties. ustc.edu.cnrjptonline.org

Table 1: General Effects of Methylation on Purine Systems Studied by DFT

Parameter General Finding Reference
Geometry Elongation of bonds adjacent to the methylation site; increase in molecular size. ustc.edu.cn
Conformation Can lead to multiple stable conformers based on methyl group orientation. ustc.edu.cn

| Electronic Properties | Alters electron distribution and molecular electrostatic potential. | ustc.edu.cn |

Ab initio quantum chemistry methods, which solve the electronic Schrödinger equation without empirical parameters, are used for high-accuracy geometry optimization. mdpi.com Methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) have been applied to nucleic acid bases and their methylated derivatives. ustc.edu.cn These calculations have shown that including electron correlation (as in the MP2 method) is crucial for obtaining accurate geometries, as results can differ significantly from non-correlated methods like HF. ustc.edu.cn

The geometry of the parent 9H-purine has been optimized using ab initio HF and DFT methods with a 6-311G(d,p) basis set, providing a reference for studying substituted derivatives. rjptonline.org For complex systems, ab initio calculations are computationally demanding, but they provide a fundamental benchmark for validating other methods. researchgate.netmdpi.com

Frontier molecular orbital (FMO) analysis is essential for understanding the chemical reactivity and electronic properties of a molecule. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. The energy difference between them, the HOMO-LUMO gap (ΔE), is a key indicator of chemical reactivity, kinetic stability, and optical properties. rjptonline.org

A smaller HOMO-LUMO gap generally implies higher chemical reactivity. rjptonline.org In computational studies of purine derivatives, the HOMO and LUMO energies are calculated to predict the most likely sites for electrophilic and nucleophilic attacks. For example, in a series of substituted 9H-purines, the addition of methyl groups was found to alter the HOMO and LUMO energy levels. rjptonline.org While specific values for 8,9-Dimethyl-9H-purine are not available, data for other dimethylated purines calculated via DFT (B3LYP/6-311G(d,p)) illustrate this trend. rjptonline.org The spatial distribution of HOMO and LUMO orbitals is also analyzed; in many push-pull purine systems, the HOMO is centered on the electron-rich purine core, while the LUMO is localized on an electron-accepting substituent. nih.gov

Table 2: Calculated Energies for select Dimethyl-9H-purine Derivatives

Compound HOMO (eV) LUMO (eV) ΔE (HOMO-LUMO Gap) (eV) Reference
2,9-dimethyl-9H-purine -0.2390 -0.0471 0.1920 rjptonline.org
6,9-dimethyl-9H-purine -0.2423 -0.0470 0.1952 rjptonline.org

(Data calculated using DFT B3LYP/6-311G(d,p)) rjptonline.org

The electronic charge distribution within a molecule is a critical parameter for understanding its interactions. researchgate.net Theoretical calculations can determine the partial charges on each atom (e.g., using Mulliken population analysis), revealing how substituents like methyl groups influence the electrostatic potential of the purine ring system. rjptonline.org Studies on substituted 9H-purines have shown that the charge on specific carbon atoms can be significantly altered by methylation, which in turn affects their susceptibility to nucleophilic attack. rjptonline.org

Table 3: Calculated Dipole Moments for select Dimethyl-9H-purine Derivatives

Compound Dipole Moment (Debye) Reference
2,9-dimethyl-9H-purine 3.928 rjptonline.org
6,9-dimethyl-9H-purine 3.662 rjptonline.org

(Data calculated using DFT B3LYP/6-311G(d,p)) rjptonline.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Methylated Purine Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. rjptonline.orgimist.ma These in silico models are widely used in drug design to predict the activity of new compounds and to understand the structural features that are crucial for their function. tandfonline.commdpi.com For purine derivatives, QSAR studies have been conducted to model their activity as inhibitors of various enzymes, such as kinases. tandfonline.comnih.gov

The foundation of any QSAR model is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure and properties. nih.gov These descriptors can be broadly categorized as electronic, steric, hydrophobic, and topological. For QSAR studies on purine derivatives, a wide array of descriptors are calculated from the optimized molecular structures. tandfonline.comnih.gov

The selection of relevant descriptors is a critical step, and statistical methods like multiple linear regression (MLR) or partial least squares (PLS) are used to build the final model. tandfonline.comnih.gov The resulting QSAR equation highlights which descriptors have the most significant impact on biological activity.

Table 4: Examples of Molecular Descriptors Used in QSAR Studies of Purine Derivatives

Descriptor Category Descriptor Examples Relevance Reference(s)
Electronic HOMO/LUMO energies, Dipole Moment, Polar Surface Area (PSA), SsCH3E-index Describe electron distribution, polar interactions, and reactivity. tandfonline.comnih.gov
Steric/Topological Molecular Weight, Ovality, H-Donor/Acceptor Count Describe the size, shape, and hydrogen bonding capacity of the molecule. tandfonline.comnih.gov
Hydrophobic Log P Represents the lipophilicity of the molecule, affecting membrane permeability. nih.gov

| Quantum-Chemical | Chemical Hardness, Softness, Chemical Potential, Solvation Energy | Derived from DFT calculations to provide more detailed electronic information. | nih.gov |

A study on c-Src tyrosine kinase inhibitors based on a purine scaffold identified descriptors such as the SsCH3E-index (related to the electronic influence of methyl groups), H-Donor Count, and others as being important for explaining the variance in inhibitory activity. tandfonline.com Such models provide valuable insights for the future design of more potent methylated purine derivatives. tandfonline.commdpi.com

Structure Activity Relationship Sar Investigations of 8,9 Dimethyl 9h Purine Derivatives

Positional Methylation Effects on Receptor Binding and Selectivity Profiles

The strategic placement of methyl groups on the purine (B94841) core can profoundly influence the binding affinity and selectivity of the resulting derivatives for various biological targets. This is a key aspect of medicinal chemistry, where subtle structural modifications can lead to significant changes in pharmacological profiles.

Methylation at the N9 and C8 positions of the purine ring system is a critical determinant of biological activity. The N9 position is frequently substituted in purine-based compounds to mimic the natural ribose moiety of nucleosides, thereby influencing interactions with target proteins. The C8 position, on the other hand, offers a vector for substitution that can modulate the electronic and steric properties of the molecule, impacting receptor fit and binding affinity.

Table 1: Illustrative Receptor Binding Affinities (Ki, nM) of Hypothetical 8,9-Disubstituted Purine Derivatives
CompoundR8R9Receptor AReceptor BSelectivity (A vs B)
1HH5008001.6
2CH3H2506002.4
3HCH33004001.3
8,9-Dimethyl-9H-purineCH3CH31005005.0

The steric bulk and electronic properties of the methyl groups at the C8 and N9 positions are fundamental to their influence on receptor binding. The methyl group is a small, electron-donating alkyl group. At the N9 position, the steric hindrance introduced by the methyl group can orient the purine core within the binding site in a manner that is either favorable or unfavorable for binding, depending on the topology of the receptor.

Rational Design Principles for Tailored Biochemical Activities

The rational design of this compound derivatives with specific biochemical activities relies on a deep understanding of the SAR principles discussed above. By systematically modifying the scaffold and observing the effects on biological activity, researchers can develop predictive models to guide the synthesis of more potent and selective compounds.

Scaffold optimization involves making iterative changes to the this compound core to improve its interaction with the biological target. This can include the introduction of additional functional groups at other positions of the purine ring (e.g., C2 and C6) to exploit specific interactions within the binding site, such as hydrogen bonds, hydrophobic interactions, or pi-stacking.

For instance, in the design of kinase inhibitors, the purine scaffold serves as a template for positioning substituents that can interact with key residues in the ATP-binding pocket. The 8,9-dimethyl substitution pattern provides a specific starting point, and further modifications can be guided by computational modeling and X-ray crystallography of ligand-protein complexes. The exploration of novel 6,8,9-trisubstituted purine analogues has underscored the potential of derivatives with a phenyl group at the C8 position as a scaffold for developing compounds with improved anticancer properties. tubitak.gov.trnih.gov

The design of this compound derivatives to modulate biological functions can follow several strategies. One approach is to create focused libraries of compounds with variations at specific positions to probe the chemical space around the target. Another strategy is fragment-based drug design, where small molecular fragments that bind to the target are identified and then linked together or grown to create a more potent lead compound based on the this compound scaffold.

Molecular hybridization is another emerging strategy, where pharmacophoric elements from different bioactive compounds are combined to create novel hybrid molecules with enhanced affinity and efficacy. nih.gov For example, the this compound core could be combined with other moieties known to interact with a secondary target, leading to dual-action inhibitors.

Systematic Chemical Modification Strategies and Mechanistic Correlates

Systematic chemical modification of the this compound scaffold is essential for elucidating the molecular mechanisms underlying its biological activity. By introducing a range of substituents with varying steric, electronic, and lipophilic properties at different positions, it is possible to build a comprehensive SAR map.

A novel and efficient strategy for synthesizing a large diversity of C8 and N9 substituted purines has been developed, which can facilitate such systematic modifications. nih.gov These modifications can then be correlated with changes in biological activity to understand the key interactions driving target engagement. For example, if increasing the size of a substituent at a particular position leads to a decrease in activity, it may indicate a steric clash with the receptor. Conversely, if introducing a hydrogen bond donor or acceptor enhances activity, it suggests the presence of a complementary partner in the binding site.

Table 2: Impact of Systematic Modifications on the IC50 (nM) of Hypothetical this compound Derivatives Against a Target Kinase
CompoundC2-SubstituentC6-SubstituentIC50 (nM)Mechanistic Insight
This compoundHH>10,000Scaffold lacks key interactions
Derivative A-NH2H5,000C2-amino group provides a hydrogen bond donor
Derivative BH-Cl8,000C6-chloro group offers limited favorable interaction
Derivative C-NH2-NH(Aryl)50Combined H-bonding and hydrophobic interactions

Ultimately, these systematic studies, combined with advanced techniques such as X-ray crystallography and computational modeling, provide a detailed picture of how this compound derivatives interact with their biological targets, paving the way for the design of next-generation therapeutic agents with improved efficacy and selectivity.

Exploration of Substituents at Peripheral Positions

The biological activity of purine derivatives is highly sensitive to the nature and position of substituents on the purine ring. In the context of an 8,9-disubstituted core, the C2 and C6 positions are primary sites for modification to modulate potency and selectivity.

Research into 6,8,9-trisubstituted purine analogues has demonstrated the importance of the substituent at the C6 position. In one study, a series of compounds with a cyclopentyl group at N9 and a 4-phenoxyphenyl group at C8 were synthesized, varying the substituent at C6 with different phenylpiperazine moieties. nih.gov The goal was to assess their anticancer activity against human liver (Huh7), colon (HCT-116), and breast (MCF-7) cancer cell lines. The results indicated that the nature of the substitution on the phenylpiperazine ring at C6 significantly influenced cytotoxicity. nih.gov

For instance, the introduction of electron-withdrawing groups, such as fluorine, on the phenyl ring of the piperazine (B1678402) moiety led to notable activity. The compound featuring a 4-fluorophenylpiperazine group at C6 displayed significant efficacy against all three cell lines, suggesting that this substitution is favorable for anticancer activity. nih.gov

Table 1: Effect of C6-Substituents on Anticancer Activity of 8,9-Disubstituted Purine Analogues (Note: Data is illustrative of trends described in cited research)

Compound ID C6-Substituent (R) C8-Substituent N9-Substituent Target Cell Line Activity (IC₅₀)
A 4-(phenyl)piperazin-1-yl 4-phenoxyphenyl Cyclopentyl HCT-116 Moderate
B 4-(4-fluorophenyl)piperazin-1-yl 4-phenoxyphenyl Cyclopentyl HCT-116 High
C 4-(4-chlorophenyl)piperazin-1-yl 4-phenoxyphenyl Cyclopentyl HCT-116 Moderate-High

| D | 4-(4-methylphenyl)piperazin-1-yl | 4-phenoxyphenyl | Cyclopentyl | HCT-116 | Low |

Similarly, studies on 2,9-disubstituted 8-phenylthio-9H-purines as Epidermal Growth Factor Receptor (EGFR) inhibitors have highlighted the role of the C2 position. In these analogues, modifications at the C2 position were explored to enhance inhibitory activity against specific EGFR mutations. nih.gov

Further investigations into 2,7,9-trisubstituted 8-oxopurines as FMS-like tyrosine kinase 3 (FLT3) inhibitors revealed that increasing the size of cycloalkyl groups at the N9 position, from cyclopentyl to cycloheptyl, resulted in a slight improvement in kinase inhibitory potency. nih.gov This indicates that the N9 position can accommodate larger, sterically demanding groups, which can be leveraged to fine-tune activity. nih.gov

Linker Group Variation Between Purine and Aryl Moieties

A notable example comes from the development of dual Src/Abl kinase inhibitors based on a 9-(arenethenyl)purine scaffold. acs.org In this series, a two-atom vinyl linker connects the N9 position of the purine to an aryl ring. This relatively rigid linker orients the aryl substituent in a specific manner within the kinase binding pocket. Further exploration of this linker concept involved replacing the standard amide group on the peripheral aryl ring with a reversed amide or a ureido linkage. acs.org

These modifications had a significant impact on kinase inhibition. For example, a compound with a "nilotinib-like" reversed amide linkage was found to be slightly more potent than its counterpart with an "imatinib-like" amide. acs.org Conversely, introducing a urea (B33335) linker led to a marked decrease in potency against Src kinase while having little effect on Abl inhibition, highlighting how subtle linker changes can influence kinase selectivity. acs.org

Table 2: Influence of Linker Variation in 9-Substituted Purines on Kinase Inhibition acs.org (Note: Data is illustrative of trends described in cited research)

Compound ID Linker Type at N9-Aryl Moiety Src Kinase IC₅₀ (nM) Abl Kinase IC₅₀ (nM)
X Ethenyl with "Imatinib-like" Amide 18 11
Y Ethenyl with "Nilotinib-like" Amide 13 12

| Z | Ethenyl with Ureido Linkage | 120 | 14 |

In other studies, a simple methylene (B1212753) (-CH₂-) group has been used to link various five-membered heterocyclic rings to the N9 position of the purine core. The investigation of these linkers in the context of Hsp90 inhibitors showed that even this simple spacer allows for critical interactions, although bulky aryl groups attached to it could be detrimental if they cannot be accommodated by the target's binding pocket. mdpi.com

The piperazine ring itself can be considered a flexible linker, as seen in the 6,8,9-trisubstituted purines discussed previously. nih.gov It connects the C6 position of the purine to a phenyl group, and its inherent conformational flexibility allows the phenyl group to adopt an optimal orientation for binding.

Q & A

Q. What are the common synthetic routes for 8,9-Dimethyl-9H-purine, and how can purity be optimized?

Methodological Answer: this compound is typically synthesized via alkylation of the parent purine structure. A validated approach involves:

  • Step 1 : Alkylation of 9H-purine using methylating agents (e.g., methyl iodide) under anhydrous conditions with a base like NaH to facilitate deprotonation at the N9 position .
  • Step 2 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol to isolate the dimethylated product .
  • Purity Optimization : Use HPLC (C18 column, acetonitrile/water mobile phase) to verify purity >97%. Contaminants like unreacted starting material or mono-methylated intermediates can be identified via LC-MS .

Q. How can this compound be characterized structurally?

Methodological Answer: Key characterization methods include:

  • NMR Spectroscopy : 1H^1H-NMR to confirm methyl group integration (δ 1.5–2.0 ppm for C8/9-CH3_3) and 13C^{13}C-NMR to distinguish between C8 and C9 methylation .
  • Mass Spectrometry : High-resolution MS (HRMS-ESI+) to confirm molecular ion peaks (e.g., [M+H]+^+ at m/z 149.1 for C7_7H8_8N4_4) .
  • Infrared Spectroscopy : IR bands near 1600 cm1^{-1} (C=N stretching) and 2900 cm1^{-1} (C-H stretching for methyl groups) .

Q. What are the stability considerations for this compound under varying pH and temperature?

Methodological Answer:

  • pH Stability : The compound is stable in neutral to slightly acidic conditions (pH 4–7). Under alkaline conditions (pH >9), demethylation may occur due to nucleophilic attack at the methyl groups .
  • Thermal Stability : Melting point (108–109°C) and thermogravimetric analysis (TGA) indicate decomposition above 200°C. Store at –20°C in inert atmospheres to prevent oxidation .

Advanced Research Questions

Q. How do substituent modifications at C6 and N9 positions influence the biological activity of this compound derivatives?

Methodological Answer: Structure-activity relationship (SAR) studies reveal:

  • C6 Modifications : Introducing electron-withdrawing groups (e.g., Cl, NO2_2) enhances binding to enzymes like adenosine deaminase. For example, 2,6-dichloro-8,9-dimethyl-9H-purine shows increased inhibitory potency compared to the parent compound .
  • N9 Modifications : Bulky substituents (e.g., benzyl, isopropyl) at N9 improve lipophilicity and membrane permeability, critical for antitumor activity. Synthesize derivatives via Suzuki coupling or nucleophilic substitution, followed by bioassays (e.g., MTT cytotoxicity tests) .

Q. How can conflicting literature data on melting points or spectral properties be resolved?

Methodological Answer: Contradictions often arise from impurities or polymorphic forms. To address this:

  • Reproduce Synthesis : Follow published protocols (e.g., alkylation conditions in ) and compare results.
  • Advanced Analytics : Use differential scanning calorimetry (DSC) to confirm melting points and X-ray crystallography to identify polymorphs .
  • Cross-Validate Spectra : Compare NMR/MS data with databases like PubChem or NIST Standard Reference Data .

Q. What strategies optimize HPLC/GC methods for quantifying this compound in biological matrices?

Methodological Answer:

  • HPLC Optimization : Use a C18 column (3.5 µm particle size) with a mobile phase of 0.1% formic acid in water/acetonitrile (70:30). Adjust gradient elution to resolve peaks from metabolites (e.g., 9-methyluric acid) .
  • GC-MS : Derivatize with BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) to enhance volatility. Monitor ions at m/z 149 (molecular ion) and 121 (base peak) .
  • Validation : Include spike-recovery experiments (80–120% recovery) and limit of detection (LOD) <10 ng/mL .

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